Hepatotoxicity Profile: N-Ethyl vs. N-Methyl and Acetaminophen
A key structural differentiation is the compound's reported safety advantage. The N-ethyl derivative is explicitly claimed to lack the hepatotoxicity of acetaminophen, a property shared by N-alkyl analogs with at least two carbon atoms. In contrast, the N-methyl compound is described as having 'substantially less' hepatotoxicity than acetaminophen but does not share the complete absence of the effect claimed for the ethyl derivative [1].
| Evidence Dimension | Hepatotoxicity |
|---|---|
| Target Compound Data | Lacks hepatotoxicity of acetaminophen |
| Comparator Or Baseline | Acetaminophen (hepatotoxic); N-Methyl analog (substantially less hepatotoxicity than acetaminophen) |
| Quantified Difference | Qualitative absence vs. present; qualitative advantage over N-methyl |
| Conditions | As claimed in US Patent 4520134, based on experimental data underlying the invention |
Why This Matters
This safety differentiation is critical for applications where acetaminophen's dose-limiting hepatotoxicity precludes its use or for designing safer analgesic formulations.
- [1] US4520134A Patent: N-alkyl-4'-hydroxyacetanilides, pharmaceutical compositions comprising them and their use. Rosen GM, 1985. View Source
